![molecular formula C11H20ClNO2 B1477310 2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)butan-1-one CAS No. 2090269-71-7](/img/structure/B1477310.png)
2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)butan-1-one
Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability under various conditions.Scientific Research Applications
Synthesis of Antidepressant Molecules
This compound is utilized in the synthesis of molecules with potential antidepressant activity. The presence of the hydroxymethyl group allows for further functionalization, which is crucial in the development of new pharmacologically active compounds .
Ketone Research
As a ketone, it is part of a broader class of organic compounds that are significant in various chemical reactions. Ketones are pivotal in studies related to materials science and have applications in designing advanced materials .
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level, often to bring about a biochemical or physiological effect.
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-9(12)10(15)13-6-4-11(2,8-14)5-7-13/h9,14H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVAJWMZYJBTTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)(C)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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